2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride
Overview
Description
2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride is a synthetic organic compound that belongs to the class of substituted phenylpropanones It is characterized by the presence of a bromine atom on the phenyl ring and a tert-butylamino group attached to the propanone backbone
Mechanism of Action
Target of Action
The compound, also known as Bambuterol, is a long-acting beta2-adrenoceptor agonist . It primarily targets the beta2-adrenoceptors in the body, which play a crucial role in the management of lung diseases associated with bronchospasm .
Mode of Action
The compound interacts with its targets, the beta2-adrenoceptors, by stimulating the intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . The increase in cyclic AMP levels is associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Biochemical Pathways
The affected pathway is the beta2-adrenergic signaling pathway . The compound’s interaction with beta2-adrenoceptors leads to an increase in cyclic AMP levels, which in turn results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity . This pathway plays a crucial role in the management of lung diseases associated with bronchospasm .
Pharmacokinetics
The compound is a prodrug of terbutaline . It is extensively metabolized in humans . The oxidation of the side chain of the compound results in the formation of a glycine conjugate of metachlorobenzoic acid, which is then excreted as the major urinary metabolite . These properties impact the bioavailability of the compound.
Result of Action
The compound’s action results in the relaxation of bronchial smooth muscle, leading to the dilation of bronchial passages . This helps in the management of lung diseases associated with bronchospasm . It also inhibits the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride typically involves the following steps:
Bromination: The starting material, 3-phenylpropanone, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position on the phenyl ring.
Amination: The brominated intermediate is then reacted with tert-butylamine under controlled conditions to form the desired tert-butylamino derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products
Oxidation: Formation of 3-bromo-1-phenylpropan-1-one or 3-bromo-1-phenylpropanoic acid.
Reduction: Formation of 2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1-Dimethylethyl)amino)-1-phenyl-1-propanone
- 2-((1,1-Dimethylethyl)amino)-1-(4-bromophenyl)-1-propanone
- 2-((1,1-Dimethylethyl)amino)-1-(3-chlorophenyl)-1-propanone
Uniqueness
2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVQYWGSISNYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049718-43-5 | |
Record name | 2-(N-tert-Butylamino)-3'-bromopropiophenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049718435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1049718-43-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(N-TERT-BUTYLAMINO)-3'-BROMOPROPIOPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAM3M2DEJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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